4,6-O-(1R)-Ethylidene-D-glucose
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Overview
Description
4,6-O-(1R)-Ethylidene-D-glucose is a derivative of D-glucose, a simple sugar and an important carbohydrate in biology. This compound is characterized by the presence of an ethylidene group at the 4 and 6 positions of the glucose molecule. It is often used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-O-(1R)-Ethylidene-D-glucose typically involves the protection of the hydroxyl groups at the 4 and 6 positions of D-glucose. One common method is the use of ethylboranediyl protection, where D-glucose reacts with ethylboranediyl reagents to form the protected intermediate. Subsequent acylation and deprotection steps yield the desired this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of carbohydrate chemistry and protection-deprotection strategies are likely employed on a larger scale to produce this compound efficiently.
Chemical Reactions Analysis
Types of Reactions
4,6-O-(1R)-Ethylidene-D-glucose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the glucose molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4,6-O-(1R)-Ethylidene-D-glucose has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex carbohydrates and glycoconjugates.
Biology: Employed in studies of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 4,6-O-(1R)-Ethylidene-D-glucose involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor for various enzymes involved in carbohydrate metabolism. The ethylidene group at the 4 and 6 positions can influence the compound’s binding affinity and specificity for these enzymes .
Comparison with Similar Compounds
Similar Compounds
Methyl 4,6-O-(1R)-1-carboxyethylidene-beta-D-galactopyranoside: Similar in structure but with a carboxyethylidene group instead of an ethylidene group.
4,6-O-(1R)-1-carboxyethylidene-alpha-D-galactose: Another similar compound with a carboxyethylidene group.
Uniqueness
4,6-O-(1R)-Ethylidene-D-glucose is unique due to its specific ethylidene modification, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C8H14O6 |
---|---|
Molecular Weight |
206.19 g/mol |
IUPAC Name |
(2R,3R)-2,3-dihydroxy-3-[(2R,4R,5R)-5-hydroxy-2-methyl-1,3-dioxan-4-yl]propanal |
InChI |
InChI=1S/C8H14O6/c1-4-13-3-6(11)8(14-4)7(12)5(10)2-9/h2,4-8,10-12H,3H2,1H3/t4-,5+,6-,7-,8-/m1/s1 |
InChI Key |
CYJNDOQNVXFIJC-OZRXBMAMSA-N |
Isomeric SMILES |
C[C@@H]1OC[C@H]([C@@H](O1)[C@@H]([C@H](C=O)O)O)O |
Canonical SMILES |
CC1OCC(C(O1)C(C(C=O)O)O)O |
Origin of Product |
United States |
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